molecular formula C12H18BrN B13220255 [1-(4-Bromophenyl)ethyl](butan-2-yl)amine

[1-(4-Bromophenyl)ethyl](butan-2-yl)amine

Cat. No.: B13220255
M. Wt: 256.18 g/mol
InChI Key: VERWMFMRAAXIBX-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)ethylamine is an organic compound with the molecular formula C12H18BrN. This compound is characterized by the presence of a bromophenyl group attached to an ethylamine moiety, which is further substituted with a butan-2-yl group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)ethylamine typically involves the reaction of 4-bromoacetophenone with butan-2-ylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 1-(4-Bromophenyl)ethylamine may involve more scalable and efficient methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated purification systems can streamline the isolation and purification process, making it more cost-effective and efficient.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as hydroxide, cyanide, or alkoxide ions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium or potassium cyanide in ethanol.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives such as hydroxyl, cyano, or alkoxy compounds.

Scientific Research Applications

1-(4-Bromophenyl)ethylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in various organic reactions to study reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)ethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to physiological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways. Additionally, its bromophenyl group can participate in electrophilic aromatic substitution reactions, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenyl)ethylamine: Similar structure but lacks the butan-2-yl group.

    1-(4-Chlorophenyl)ethylamine: Similar structure with a chlorine atom instead of bromine.

    1-(4-Methylphenyl)ethylamine: Similar structure with a methyl group instead of bromine.

Uniqueness

1-(4-Bromophenyl)ethylamine is unique due to the presence of both the bromophenyl and butan-2-yl groups, which confer distinct chemical and biological properties. The bromine atom enhances its reactivity in substitution reactions, while the butan-2-yl group influences its lipophilicity and pharmacokinetic properties. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H18BrN

Molecular Weight

256.18 g/mol

IUPAC Name

N-[1-(4-bromophenyl)ethyl]butan-2-amine

InChI

InChI=1S/C12H18BrN/c1-4-9(2)14-10(3)11-5-7-12(13)8-6-11/h5-10,14H,4H2,1-3H3

InChI Key

VERWMFMRAAXIBX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(C)C1=CC=C(C=C1)Br

Origin of Product

United States

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